Regioselectivity in Hydrobromination: 10-BrUA as the Exclusive Markovnikov Product — Direct Patent Data Comparing 10-Br vs. 11-Br Formation Under Controlled Conditions
In the hydrobromination of 10-undecenoic acid, the positional isomer distribution between 10-bromoundecanoic acid (Markovnikov) and 11-bromoundecanoic acid (anti-Markovnikov) is governed by reaction conditions, and the two isomers have entirely different downstream synthetic utility. U.S. Patent US2772302A explicitly states that without peroxide initiation in the absence of oxygen, 'there occurs a prevalent formation of 10-bromoundecanoic acid which cannot serve to prepare linear polymers' [1]. The patent's comparative reaction table demonstrates: Reaction 4 (air present, benzoyl peroxide) produced 5% 10-BrUA and 81% 11-BrUA; Reaction 5 (oxygen-free, benzoyl peroxide per the invention) yielded 92% 11-BrUA with minimal 10-BrUA impurity, achieving nearly quantitative selectivity for the anti-Markovnikov product [1]. This demonstrates that 10-BrUA is the thermodynamically favored product under uncontrolled radical conditions, and its formation as an impurity directly compromises polymer-grade 11-BrUA quality.
| Evidence Dimension | Product distribution (10-BrUA vs. 11-BrUA) in hydrobromination of 10-undecenoic acid under varying conditions |
|---|---|
| Target Compound Data | 10-BrUA: 5% yield in Reaction 4 (air + benzoyl peroxide); prevalent formation under anhydrous HBr-only conditions without radical initiator (Markovnikov pathway dominant) |
| Comparator Or Baseline | 11-BrUA: 81% yield in Reaction 4; 92% yield in Reaction 5 (oxygen-free + benzoyl peroxide). When anhydrous HBr is used without air or peroxide, 10-BrUA is the major product. |
| Quantified Difference | Reaction 5 achieves 92% 11-BrUA with <1% 10-BrUA impurity vs. Reaction 4 giving only 81% 11-BrUA with 5% 10-BrUA. Under uncontrolled conditions, 10-BrUA becomes the predominant product — a complete inversion of regioselectivity. |
| Conditions | Hydrobromination of 10-undecenoic acid in toluene; temperature range 0–50°C; HBr gas; benzoyl peroxide initiator; with and without air/oxygen co-feed (US2772302A, Table, Reactions 1–5) |
Why This Matters
For procurement decisions in Nylon-11 monomer synthesis, even 5% contamination by 10-BrUA renders the 11-BrUA feedstock unsuitable for producing high-molecular-weight linear polyamide, making the ability to source or synthesize pure 10-BrUA separately critical for applications where the branched isomer is the desired product.
- [1] Münch, W.; Notarbartolo, L.; Spano, L. Process for the Production of 11-Bromoundecanoic Acid. U.S. Patent US2772302A, November 27, 1956. Column 2, lines 1-5; Table comparing Reactions 1–5 with quantitative 10-Br/11-Br percentages. View Source
